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Compound of Interest

Compound Name:
4-(4-Methylpiperazin-1-yl)pyridin-

2-amine

Cat. No.: B1428646 Get Quote

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of the 4-(4-
Methylpiperazin-1-yl)pyridin-2-amine Scaffold

Introduction
In the landscape of modern medicinal chemistry, the identification and optimization of

"privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is

a cornerstone of efficient drug discovery. The compound 4-(4-methylpiperazin-1-yl)pyridin-2-
amine represents one such scaffold. While its direct therapeutic application as a standalone

agent is not extensively documented, its structural motifs are integral to a multitude of highly

potent and selective therapeutic agents, particularly in oncology. This guide provides an in-

depth analysis of this compound, not as an isolated drug, but as a critical building block and

pharmacophore whose derivatives have shown significant biological activity. We will explore its

structural attributes, its role in the design of kinase inhibitors, the key signaling pathways

targeted by its derivatives, and the experimental methodologies used to validate their activity.

This document is intended for researchers, scientists, and drug development professionals

seeking to leverage this versatile scaffold for novel therapeutic design.
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The utility of a scaffold in drug design begins with its fundamental physicochemical properties

and structural features. 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is a small molecule that

combines several key features beneficial for drug development.

Property Value Source

IUPAC Name
4-(4-methylpiperazin-1-

yl)pyridin-2-amine
[1]

CAS Number 959986-12-0 [1]

Molecular Formula C₁₀H₁₆N₄ [1]

Molecular Weight 192.26 g/mol [1]

SMILES
CN1CCN(CC1)C2=CC(=NC=C

2)N
[1]

The molecule's structure can be deconstructed into two key components:

The Aminopyridine Ring: This heterocyclic system serves as a versatile anchor. The amino

group (-NH₂) at the 2-position and the nitrogen atom within the pyridine ring can act as

hydrogen bond donors and acceptors, respectively. These interactions are crucial for

anchoring the molecule within the active site of target proteins, such as the hinge region of

kinases.

The 4-Methylpiperazine Moiety: This group is frequently employed in medicinal chemistry to

enhance aqueous solubility and bioavailability. The tertiary amine in the piperazine ring is

basic and can be protonated at physiological pH, improving the compound's pharmacokinetic

profile. Furthermore, this solvent-exposed moiety can establish favorable interactions with

the outside of a target's binding pocket.[2][3] Its inclusion is a common strategy in the

development of orally bioavailable drugs.[4]

Chapter 2: A Privileged Scaffold for Kinase
Inhibitors
The primary therapeutic relevance of the 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold

lies in its widespread use in the design of protein kinase inhibitors. Kinases are a class of
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enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of

many diseases, including cancer.[5][6]

Derivatives incorporating this scaffold have been shown to target several critical oncogenic

kinases:

PI3K/mTOR: Central regulators of cell growth, proliferation, and survival.[6][7]

Aurora Kinases: Key regulators of mitosis, whose overexpression is common in many

cancers.[4][8]

Tyrosine Kinases (e.g., ABL, KIT, PDGFR): Drivers of various leukemias and solid tumors.

The well-known drug Imatinib, for example, contains a methylpiperazine group that is crucial

for its activity.[5][9][10]

The aminopyridine core often functions as the "hinge-binding" element, forming hydrogen

bonds with the backbone of the kinase's ATP-binding pocket, while the methylpiperazine tail

extends into the solvent-exposed region, optimizing physicochemical properties.

Chapter 3: Mechanism of Action: Targeting Key
Oncogenic Pathways
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human

cancer, making it a prime target for therapeutic intervention.[7] Derivatives of the 4-(4-
methylpiperazin-1-yl)pyridin-2-amine scaffold have been successfully developed as potent

inhibitors of PI3Kα.[6] These inhibitors function by blocking the kinase domain of PI3K, thereby

preventing the phosphorylation of PIP2 to PIP3 and halting the downstream activation of Akt

and mTOR. This leads to the induction of apoptosis and inhibition of cell proliferation.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
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Inhibition of Aurora Kinases
Aurora kinases (A and B) are essential for proper chromosome segregation during mitosis.

Their inhibition represents a strategy to induce mitotic catastrophe and cell death specifically in

rapidly dividing cancer cells. Imidazo[4,5-b]pyridine derivatives containing a (4-methylpiperazin-

1-yl)phenyl substituent have been identified as potent dual Aurora/FLT3 kinase inhibitors.[4]

The imidazopyridine core forms critical hydrogen bonds with the hinge region residue Ala213 of

Aurora-A, while the (4-methylpiperazin-1-yl)phenyl group occupies the solvent-accessible

region, contributing to the compound's high affinity and favorable pharmacokinetic properties.

[4][8]
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Caption: Binding mode of the scaffold in the Aurora kinase active site.

Chapter 4: Methodologies for Biological Evaluation
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To assess the biological activity of compounds derived from this scaffold, a tiered, systematic

approach is employed. The workflow typically progresses from biochemical assays to cell-

based assays and finally to in vivo models.
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Biochemical Assays

(e.g., In Vitro Kinase Assay)
Determine IC₅₀

  Initial Screening   Cell-Based Assays
(e.g., MTT, Western Blot)
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Click to download full resolution via product page

Caption: General workflow for evaluating novel kinase inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Example:
PI3Kα)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

against a purified kinase enzyme.

Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit,

test compound series (e.g., 10-point, 3-fold serial dilution).

Procedure:

1. Add 5 µL of diluted test compound or vehicle (DMSO) to a 384-well plate.

2. Add 10 µL of a solution containing PI3Kα enzyme and PIP2 substrate to each well.

3. Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room

temperature.

4. Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™

Reagent. Incubate for 40 minutes.

5. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

Incubate for 30 minutes.

6. Measure luminescence using a plate reader.
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7. Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic

curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Proliferation Assay (MTS Assay)
Objective: To measure the effect of a test compound on the metabolic activity (and thus

proliferation/viability) of cancer cells.

Materials: Cancer cell line (e.g., SKOV-3 for PI3K inhibitors), complete growth medium, test

compound, CellTiter 96® AQueous One Solution Reagent (MTS).

Procedure:

1. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Treat cells with a serial dilution of the test compound and incubate for 72 hours.

3. Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

4. Measure the absorbance at 490 nm.

5. Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate

the EC₅₀ value.

Protocol 4.3: Western Blot Analysis for Target
Engagement

Objective: To confirm that the compound inhibits the target kinase within the cell by

observing the phosphorylation status of a downstream substrate.

Materials: Cancer cell line, test compound, lysis buffer, antibodies (e.g., anti-phospho-Akt,

anti-total-Akt).

Procedure:

1. Culture cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x,

10x EC₅₀) for 2-4 hours.
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2. Lyse the cells and quantify protein concentration using a BCA assay.

3. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

4. Block the membrane and probe with a primary antibody against the phosphorylated

substrate (e.g., p-Akt Ser473).

5. Wash and incubate with an HRP-conjugated secondary antibody.

6. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

7. Strip the membrane and re-probe for the total protein (e.g., Total Akt) as a loading control.

A reduction in the p-Akt/Total Akt ratio indicates target engagement.[6]

Chapter 5: Summary of Biological Activity Data for
Key Derivatives
The true potential of the 4-(4-methylpiperazin-1-yl)pyridin-2-amine scaffold is demonstrated

by the potent activity of its derivatives. The table below summarizes key data from the literature

for compounds that incorporate this core structure or highly similar motifs.

Compound
Class/Exam
ple

Target
Kinase(s)

IC₅₀
(Biochemic
al)

Cell Line
Example

EC₅₀
(Cellular)

Source(s)

Pyrrolo[2,1-f]

[1][2]

[9]triazine

Derivative

(CYH33)

PI3Kα 5.9 nM SKOV-3 N/A [6]

Imidazo[4,5-

b]pyridine

Derivative

Aurora-A,

FLT3

7.5 nM, 6.2

nM
N/A N/A [4][8]

Imatinib

(Gleevec)

v-Abl,

PDGFR, c-kit

600 nM, 100

nM, 100 nM
NCI-H727 32.4 µM [5][9]
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Note: Imatinib does not contain the exact aminopyridine core but is included to highlight the

established importance of the N-methylpiperazine moiety in potent kinase inhibitors.

Conclusion and Future Directions
The 4-(4-methylpiperazin-1-yl)pyridin-2-amine framework has firmly established itself as a

privileged scaffold in modern drug discovery. Its combination of a robust hinge-binding

aminopyridine core and a pharmacokinetically favorable methylpiperazine tail provides a

powerful platform for the development of potent and selective kinase inhibitors. As

demonstrated by its successful incorporation into inhibitors of critical cancer targets like PI3K

and Aurora kinases, the scaffold offers a validated starting point for further optimization.

Future research will likely focus on leveraging this core to design next-generation inhibitors that

can overcome acquired resistance mechanisms, improve selectivity profiles to reduce off-target

toxicity, and target other kinase families implicated in a wider range of diseases beyond

oncology, including inflammatory and neurological disorders.[2] The continued exploration of

this versatile chemical entity promises to yield novel and effective therapeutic agents for years

to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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